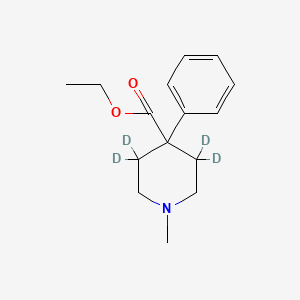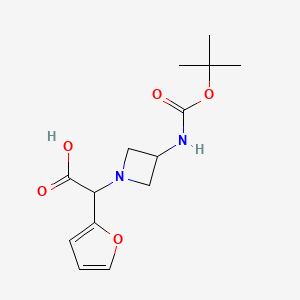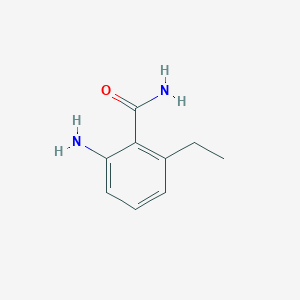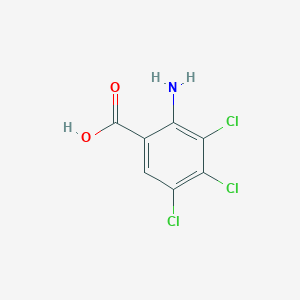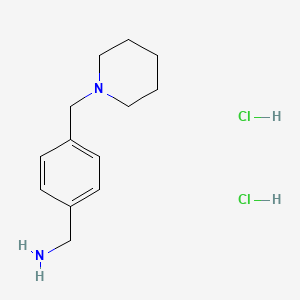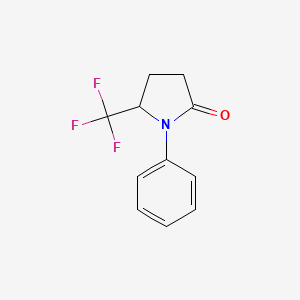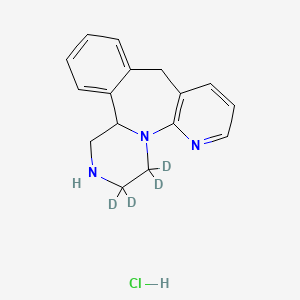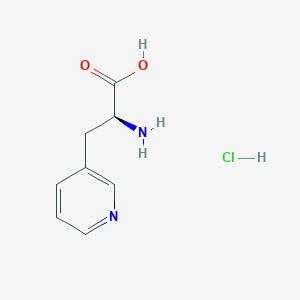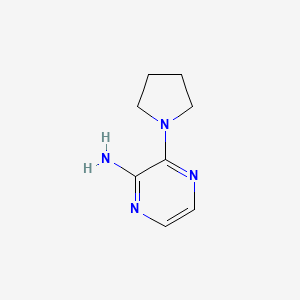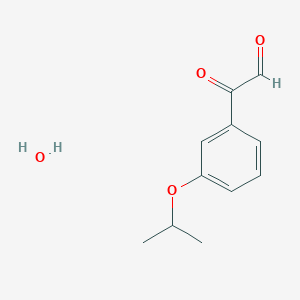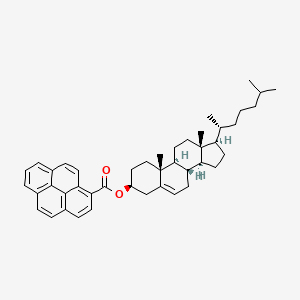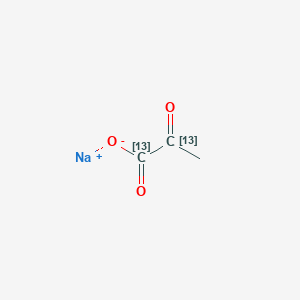
Sodium pyruvate-1,2-13C2
Descripción general
Descripción
Sodium pyruvate-1,2-13C2 is a salt of the conjugate anion form of pyruvic acid, known as pyruvate . It is commonly added to cell culture media as an additional source of energy . The molecular formula of this compound is (13C)CH3NaO3 and its molecular weight is 112.03 .
Molecular Structure Analysis
The linear formula of this compound is CH313CO13CO2Na . The compound is a solid at room temperature .Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300°C . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Hyperpolarization in Magnetic Resonance Imaging (MRI)
Sodium pyruvate-1,2-13C2 is utilized in enhancing the hyperpolarization levels in ParaHydrogen Induced Polarization Side Arm Hydrogenation (PHIP-SAH) methods. This process increases the polarization of sodium [1-13C]pyruvate, significantly improving its potential in metabolic imaging applications, especially in MRI. Automated procedures could further enhance these polarization levels, promising advancements in diagnostic imaging (Cavallari et al., 2018).
Biocompatible Catalytic Reactions
This compound serves as a reducing agent in biocompatible azide-alkyne cycloaddition reactions. Its role in these reactions under UV light irradiation provides a convenient alternative for biomolecular conjugations, making it a valuable component in biochemical applications, especially where oxygen tolerance and temporal control are required (Jeong et al., 2021).
Metabolic Studies and Imaging
The compound is pivotal in creating co-polarized solutions for metabolic studies, allowing simultaneous assessment of multiple enzymatic activities in vivo. This technique enables the observation of metabolic processes and pH variations in real-time, offering valuable insights into physiological and pathological conditions (Wilson et al., 2010).
Recovery of Chemicals from Industrial Waste
This compound is involved in the recovery of chemicals from industrial waste, such as in the pervaporation-crystallization (PC) process. This process is crucial for recovering ethanol and sodium pyruvate from waste centrifugal mother liquid, improving the process economy and sustainability in industries like pharmaceuticals and food processing (Zeng et al., 2021).
Cardiac Metabolic Imaging
This compound is used in hyperpolarized 13C MRI for noninvasive cardiac metabolic imaging. It facilitates the monitoring of pyruvate metabolism in the heart during ischemic episodes, providing critical information on heart health and diseases (Golman et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-oxo(1,2-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-MEFQWSPQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662321 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312623-97-5 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hyperpolarization using SABRE enhance the study of chemical reactions, particularly using sodium pyruvate-1,2-¹³C₂ as a model?
A1: Signal Amplification by Reversible Exchange (SABRE) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. This is achieved by transferring polarization from parahydrogen (p-H₂) to target molecules like sodium pyruvate-1,2-¹³C₂ via a transient interaction with an iridium catalyst. [, ] This hyperpolarization results in a significant boost in signal intensity, enabling the observation of reactions in real-time, even at low concentrations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



